Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(3-iodophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biochemical pathways involving esters and their derivatives.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate involves its interaction with various molecular targets depending on the context of its use. In biochemical pathways, it may act as a substrate for enzymes that catalyze ester hydrolysis or other transformations. The iodine atom in the phenyl ring can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Ethyl 3-Hydroxy-3,3-diphenylpropanoate: Similar ester structure but with different substituents on the phenyl ring.
Ethyl 3-Hydroxypropanoate: Lacks the iodine atom and phenyl ring, making it less complex.
Uniqueness: Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate is unique due to the presence of the iodine atom in the phenyl ring, which imparts distinct reactivity and potential for halogen bonding interactions. This makes it a valuable compound for specific applications in organic synthesis and research .
Properties
Molecular Formula |
C11H13IO3 |
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Molecular Weight |
320.12 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(3-iodophenyl)propanoate |
InChI |
InChI=1S/C11H13IO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10,13H,2,7H2,1H3 |
InChI Key |
XMKAKTBFXJCAKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)I)O |
Origin of Product |
United States |
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